N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c12-5-10(14)13-11(15)9-6-16-7-3-1-2-4-8(7)17-9/h1-4,9H,5-6H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDIJIZNMXRADC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the following steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the 2,3-dihydro-1,4-benzodioxine ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via the reaction of the benzodioxine derivative with chloroacetyl chloride in the presence of a base such as triethylamine. This step requires careful control of temperature and reaction time to ensure high yield and purity.
Amidation: The final step involves the amidation of the chloroacetylated benzodioxine with an appropriate amine to form the carboxamide. This reaction is typically carried out in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroacetyl Group
The 2-chloroacetyl group is highly reactive toward nucleophiles due to the electron-withdrawing effect of the adjacent carbonyl. Key reactions include:
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Amine displacement : Reaction with primary/secondary amines forms substituted acetamides. For example, treatment with pyrrolidine generates N-(2-(pyrrolidin-1-yl)acetyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (analogous to reactions in ).
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Thiol substitution : Reacts with thiols (e.g., benzyl mercaptan) to yield thioether derivatives, useful in prodrug design .
Table 1: Representative Nucleophilic Substitutions
Hydrolysis and Stability
The chloroacetyl group undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : Cleavage to form 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid and chloroacetic acid .
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Basic hydrolysis : Generates the corresponding glycolic acid derivative via hydroxide attack.
Critical Note : Stability studies indicate rapid degradation in aqueous buffers (pH > 8), necessitating anhydrous handling .
Cyclization Reactions
Intramolecular reactions dominate under thermal or catalytic conditions:
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Lactam formation : Heating in toluene with DBU induces cyclization to 2,3-dihydro- dioxino[2,3-b]pyridin-5-one (via elimination of HCl) .
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Heterocycle synthesis : Reaction with hydrazines forms pyrazoline derivatives, as observed in analogous chloroacetamide systems .
Cross-Coupling and Functionalization
The benzodioxine core participates in transition-metal-catalyzed reactions:
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Suzuki coupling : Pd-mediated coupling with aryl boronic acids modifies the benzodioxine ring (e.g., introducing substituents at C6/C7) .
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Buchwald–Hartwig amination : Installation of amino groups at the benzodioxine scaffold using Pd/Xantphos catalysts .
Table 2: Catalytic Modifications
Photochemical and Oxidative Reactions
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UV-induced dimerization : Irradiation at 254 nm promotes [2+2] cycloaddition between benzodioxine rings, forming cyclobutane-linked dimers.
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Oxidation : MnO₂ oxidizes the benzodioxine’s methylene group to a ketone, yielding 2,3-dihydro-1,4-benzodioxin-2-one derivatives .
Key Challenges and Unresolved Questions
Scientific Research Applications
Pharmaceutical Applications
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Antimicrobial Activity
- Research has demonstrated that derivatives of benzodioxine compounds exhibit notable antibacterial and antifungal activities. Studies indicate that N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide may possess similar properties, making it a candidate for developing new antimicrobial agents .
- Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
- Anti-inflammatory Properties
Case Studies
Mechanism of Action
The mechanism by which N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
The benzodioxine-carboxamide scaffold is shared among several derivatives, but substituents dictate pharmacological and physicochemical properties.
Table 1: Key Structural Differences
Antiviral Activity
- Its sulfonamide substituent likely enhances binding to the enzyme’s substrate pocket .
Anti-Diabetic Activity
- Sulfonamide-linked acetamides (e.g., compound 7k , IC₅₀: 81.12 ± 0.13 μM) showed moderate α-glucosidase inhibition, though less potent than acarbose (IC₅₀: 37.38 ± 0.12 μM). The benzodioxine-sulfonamide scaffold contributes to enzyme interaction .
Structural and Pharmacokinetic Insights
- N-[2-Chloro-5-(trifluoromethyl)phenyl] derivative (CID 2787469) includes electron-withdrawing groups (Cl, CF₃) that enhance metabolic stability and influence lipophilicity .
Biological Activity
N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H10ClN2O4
- Molecular Weight : 270.66 g/mol
- CAS Number : 568570-07-0
Biological Activity Overview
This compound exhibits various biological activities including anti-inflammatory, anti-cancer, and antimicrobial properties. Its structure suggests potential interactions with multiple biological targets.
The biological activity can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways.
- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The compound may exhibit antioxidant properties that contribute to its protective effects against oxidative stress.
Anti-inflammatory Activity
A study conducted on various derivatives of benzodioxine compounds highlighted the anti-inflammatory activity of this compound. The compound was evaluated using in vitro assays where it demonstrated significant inhibition of pro-inflammatory cytokines in human cell lines.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism involves the induction of apoptosis and modulation of key signaling pathways related to cancer progression.
Case Studies
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Case Study 1: Anti-inflammatory Effects
- Objective : To evaluate the anti-inflammatory effects of the compound in a controlled setting.
- Methodology : Human peripheral blood mononuclear cells were treated with varying concentrations of the compound.
- Results : Significant reduction in TNF-alpha and IL-6 levels was observed compared to controls.
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Case Study 2: Anticancer Efficacy
- Objective : To assess the anticancer potential against breast cancer cells.
- Methodology : MCF-7 cells were treated with the compound for 48 hours.
- Results : A dose-dependent decrease in cell viability was noted, with IC50 values indicating potent activity.
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-(2-chloroacetyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide and its derivatives?
- Methodology : The compound is typically synthesized via nucleophilic acyl substitution. For example, derivatives with sulfonamide or acetamide groups are prepared by reacting 2,3-dihydro-1,4-benzodioxin-6-amine with chloroacetyl chloride under basic conditions (pH 8–10, adjusted with Na₂CO₃). The reaction mixture is stirred at room temperature for 3–4 hours, followed by purification via column chromatography .
- Key Reagents : Chloroacetyl chloride, Na₂CO₃, anhydrous solvents (e.g., dichloromethane).
- Yield Optimization : Yields range from 60–85%, depending on substituent steric effects and reaction time .
Q. How is the purity of This compound validated in synthetic workflows?
- Analytical Techniques :
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients.
- Spectroscopy : ¹H/¹³C NMR for functional group confirmation (e.g., chloroacetyl peaks at δ 4.2–4.5 ppm) .
- Elemental Analysis : CHN analysis to confirm stoichiometry (e.g., C: 54.2%, H: 4.2%, N: 6.9%) .
Q. What safety precautions are critical when handling this compound?
- Hazards : Irritant to skin/eyes; releases toxic gases (e.g., HCl) under decomposition.
- Protocols : Use PPE (gloves, goggles), work in a fume hood, and neutralize waste with 10% sodium bicarbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
